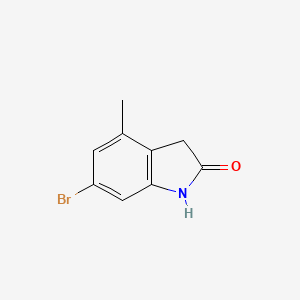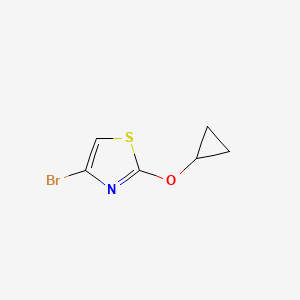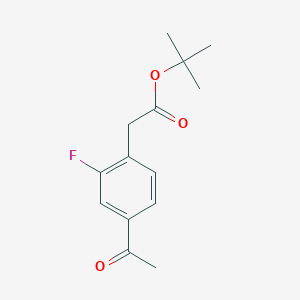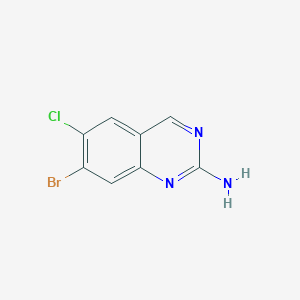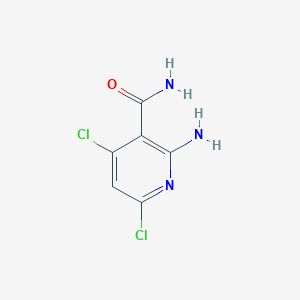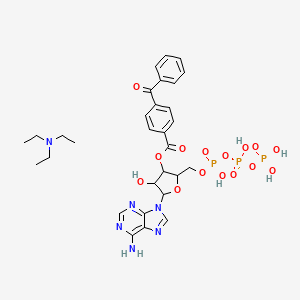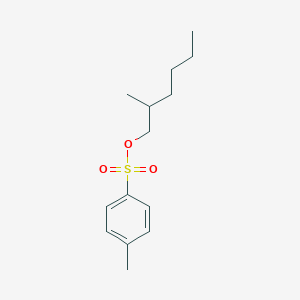
2-Methylhexyl 4-methylbenzenesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methylhexyl 4-methylbenzenesulfonate is an organic compound with the molecular formula C14H22O3S and a molecular weight of 270.39 g/mol . It is a sulfonate ester derived from 4-methylbenzenesulfonic acid and 2-methylhexanol. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Méthodes De Préparation
The synthesis of 2-Methylhexyl 4-methylbenzenesulfonate typically involves the esterification reaction between 4-methylbenzenesulfonyl chloride and 2-methylhexanol . The reaction is usually carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include refluxing the mixture for several hours to ensure complete conversion. Industrial production methods may involve similar esterification processes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Analyse Des Réactions Chimiques
2-Methylhexyl 4-methylbenzenesulfonate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the sulfonate group to a sulfonic acid or other reduced forms.
Substitution: The sulfonate group can be substituted with other nucleophiles, leading to the formation of different esters or other derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like alcohols or amines. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
2-Methylhexyl 4-methylbenzenesulfonate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: This compound can be used in biochemical studies to investigate enzyme interactions and metabolic pathways.
Industry: It is used in the production of surfactants, detergents, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-Methylhexyl 4-methylbenzenesulfonate involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonate group can form strong interactions with positively charged sites on proteins, affecting their activity and function. The exact pathways involved depend on the specific application and target molecule .
Comparaison Avec Des Composés Similaires
2-Methylhexyl 4-methylbenzenesulfonate can be compared with other similar compounds, such as:
4-Methylbenzenesulfonic acid 2-methylhexyl ester: This compound has similar structural features but may differ in its reactivity and applications.
2-Hexyldecyl 4-methylbenzenesulfonate: Another sulfonate ester with a longer alkyl chain, which may affect its solubility and interaction with other molecules.
The uniqueness of this compound lies in its specific alkyl chain length and the resulting balance between hydrophobic and hydrophilic properties, making it suitable for various applications.
Propriétés
Formule moléculaire |
C14H22O3S |
|---|---|
Poids moléculaire |
270.39 g/mol |
Nom IUPAC |
2-methylhexyl 4-methylbenzenesulfonate |
InChI |
InChI=1S/C14H22O3S/c1-4-5-6-13(3)11-17-18(15,16)14-9-7-12(2)8-10-14/h7-10,13H,4-6,11H2,1-3H3 |
Clé InChI |
AOWAQOSWMSVFSV-UHFFFAOYSA-N |
SMILES canonique |
CCCCC(C)COS(=O)(=O)C1=CC=C(C=C1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



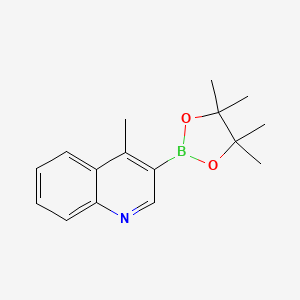
![4-{2-[(5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethyl}morpholine; butanedioic acid](/img/structure/B13653639.png)
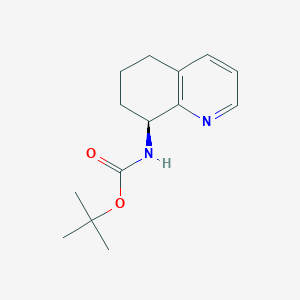
![(3-{[Cyclopropyl(methyl)amino]methyl}phenyl)boronic acid hydrochloride](/img/structure/B13653653.png)
